2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one
Overview
Description
2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one is an organic compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring This specific compound is characterized by the presence of a methoxymethoxy group at the 4-position and a ketone group at the 1-position of the indenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted benzaldehyde with a suitable cyclopentadiene derivative can lead to the formation of the indenone structure. The methoxymethoxy group can be introduced through subsequent etherification reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted indenone derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.
4-methoxy-2,3-dihydro-1H-inden-1-one: Contains a methoxy group instead of a methoxymethoxy group, leading to different reactivity and properties.
2,3-dihydro-4-hydroxy-1H-inden-1-one: Has a hydroxy group instead of a methoxymethoxy group, affecting its solubility and reactivity.
Uniqueness
2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Biological Activity
2,3-Dihydro-4-(methoxymethoxy)-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is a derivative of the dihydro-1H-indene family, which has been noted for various biological activities. Its structure includes a methoxymethoxy group that may influence its interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution processes that allow for the introduction of functional groups essential for biological activity.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, comparable to known antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies report that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines indicate that the compound has a potent antiproliferative effect, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular pathways related to growth and apoptosis. For instance, it may inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
---|---|---|---|
Antibacterial | E. coli | 62.5 µg/mL | |
Antibacterial | S. aureus | 78.12 µg/mL | |
Anticancer | HeLa Cells | 226 µg/mL | |
Anticancer | A549 Cells | 242.52 µg/mL |
Case Study: Anticancer Activity
In a study examining the anticancer effects of various compounds, this compound displayed significant cytotoxicity against HeLa cells with an IC50 value of 226 µg/mL. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound led to G2/M phase arrest, indicating its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
4-(methoxymethoxy)-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-7-14-11-4-2-3-8-9(11)5-6-10(8)12/h2-4H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCXTZYUCTZASC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=C1CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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